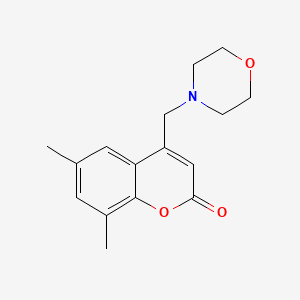

6,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

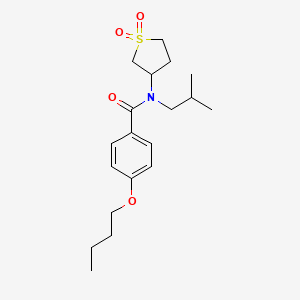

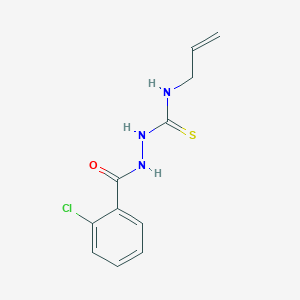

6,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a chemical compound. It is a derivative of chromen-2-one, which is an important class of heterocyclic compounds with versatile biological profiles .

Molecular Structure Analysis

The molecular formula of this compound is C16H19NO3 . Its structure can be described as a benzene molecule with two adjacent hydrogen atoms replaced by a lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring .Applications De Recherche Scientifique

Synthesis of Key Intermediates

The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors utilizes intermediates such as "2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate." This compound serves as a critical precursor for developing potent inhibitors like NU7441, a dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one, which shows promise in cancer treatment research. The synthesis involves innovative methods, including the Baker-Venkataraman rearrangement to generate the chromenone scaffold, highlighting the importance of morpholine derivatives in medicinal chemistry (Rodriguez Aristegui et al., 2006).

Development of Fluorescent Probes

Morpholine derivatives have been employed in creating off-on fluorescent probes, such as the 4-nitroimidazole-3-hydroxyflavone conjugate, for selective detection of hypoxia in tumor cells. This approach uses the 4-nitroimidazole moiety as a hypoxic trigger, with the morpholine groups enhancing selectivity and sensitivity, demonstrating the compound's potential in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).

Anticancer Agents

Research into morpholines linked to coumarin–triazole hybrids has uncovered compounds with significant anti-proliferative potential against various human cancer cell lines. For instance, a specific derivative demonstrated remarkable growth inhibition against bone cancer cells, further supporting the therapeutic potential of morpholine-containing chromenone derivatives in cancer treatment. These findings underscore the versatility of morpholine derivatives in synthesizing compounds with promising biological activities (Goud et al., 2019).

Mécanisme D'action

Target of Action

It belongs to the class of coumarin derivatives , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

As a coumarin derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways, often leading to altered cellular functions .

Result of Action

Coumarin derivatives are known to exhibit a wide range of biological activities, including antifungal , anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

6,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-7-12(2)16-14(8-11)13(9-15(18)20-16)10-17-3-5-19-6-4-17/h7-9H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOSAICGKWBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)

![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)